N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-4-(prop-2-en-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that features a furan ring, a methylphenyl group, and a prop-2-en-1-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 4-methylphenylmethylamine intermediates. These intermediates are then reacted with 4-(prop-2-en-1-yloxy)benzoyl chloride under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process may involve techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and benzamide moieties may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Lacks the prop-2-en-1-yloxy group.
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-HYDROXYBENZAMIDE: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C23H23NO3/c1-3-14-26-21-12-10-20(11-13-21)23(25)24(17-22-5-4-15-27-22)16-19-8-6-18(2)7-9-19/h3-13,15H,1,14,16-17H2,2H3 |
InChI Key |
UNTOQGHEDAEYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.